molecular formula C12H8BrF2NO2S B2839062 4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide CAS No. 847239-89-8

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide

Cat. No.: B2839062
CAS No.: 847239-89-8
M. Wt: 348.16
InChI Key: BYHNBQKGSRHFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(3,5-difluorophenyl)benzenesulfonamide (CAS 847239-89-8) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C12H8BrF2NO2S and a molecular weight of 348.16 g/mol, this benzenesulfonamide derivative is characterized by its specific structure featuring a brominated benzene ring and a 3,5-difluorophenyl group . Benzenesulfonamide scaffolds are of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable building block for the synthesis of more complex molecules. Research into similar sulfonamide-based structures has demonstrated their potential as inhibitors of biological targets, such as Fibroblast Growth Factor Receptor-1 (FGFR1), which is a promising target in cancer therapy . Furthermore, benzenesulfonamide cores are utilized in the development of novel therapeutic agents, as seen in studies for HIV capsid modulators, highlighting the versatility of this chemical class in probing various disease pathways . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c13-8-1-3-12(4-2-8)19(17,18)16-11-6-9(14)5-10(15)7-11/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHNBQKGSRHFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,5-difluoroaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the benzene ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing sulfonamide group (-SO₂NH-), which activates the aromatic ring for electrophilic or nucleophilic attacks.

Reaction TypeConditionsProducts/OutcomesYieldSource
Bromine substitutionCuBr/HBr, 48% HBr, 90–100°CFormation of diazonium intermediates83%
Amine substitutionK₃PO₄, Pd(PPh₃)₄, 90°CSuzuki-coupled sulfonamide analogs33–40%

Key Findings :

  • Bromine substitution occurs efficiently via Sandmeyer reactions using CuBr/HBr under reflux, yielding diazonium intermediates for downstream applications .

  • Suzuki-Miyaura cross-coupling with arylboronic acids replaces bromine with aryl groups, forming monosubstituted derivatives .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Table 1: Cross-Coupling Reaction Performance

Boronic AcidCatalyst SystemTemperatureProduct YieldApplication
Phenylboronic acidPd(PPh₃)₄, K₃PO₄90°C40%Anticancer agents
Thiophenylboronic acidPd(OAc)₂, SPhos80°C38%Enzyme inhibitors

Mechanistic Insights :

  • The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with boronic acids and reductive elimination .

  • Electron-deficient arylboronic acids show higher reactivity due to improved transmetalation kinetics .

Functional Group Transformations

The sulfonamide group undergoes oxidation and reduction reactions:

Oxidation Reactions

  • Sulfonic Acid Formation : Treatment with KMnO₄/H₂SO₄ oxidizes the sulfonamide to a sulfonic acid derivative.

  • Sulfonyl Chloride Synthesis : Reaction with PCl₅ converts the sulfonamide to a sulfonyl chloride, a key intermediate for further derivatization.

Reduction Reactions

  • Amine Formation : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a secondary amine.

Comparative Reactivity with Analogues

The 3,5-difluorophenyl group influences reactivity through steric and electronic effects:

CompoundBromine ReactivitySulfonamide Stability
4-Bromo-N-(3,4-difluorophenyl) derivativeModerateHigh
4-Bromo-N-(3-bromophenyl) derivativeHighModerate

Trends :

  • Electron-withdrawing fluorine atoms increase the electrophilicity of the bromine atom, enhancing substitution rates .

  • Bulkier substituents on the phenyl ring reduce reaction yields due to steric hindrance .

Scientific Research Applications

Cancer Treatment

One of the prominent applications of 4-Bromo-N-(3,5-difluorophenyl)benzenesulfonamide is in the development of cancer therapeutics. Research has shown that compounds with similar structures can act as inhibitors of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene transcription associated with cancer cell proliferation. For instance, modifications of sulfonamide derivatives have demonstrated potent BRD4 binding activities and significant anti-proliferative effects against various cancer cell lines, including acute myeloid leukemia cells .

Table 1: Summary of BRD4 Inhibitors Derived from Sulfonamides

Compound NameTarget ProteinIC50 (μM)Cancer Type
11hBRD40.78Acute Myeloid Leukemia
11rBRD40.87Acute Myeloid Leukemia

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes. Research indicates that N-substituted benzenesulfonamides exhibit significant inhibitory activity against enzymes such as acetylcholinesterase and α-glucosidase. This characteristic makes them potential candidates for the treatment of conditions like Alzheimer’s disease and diabetes . The mechanism involves mimicking natural substrates, thereby disrupting normal enzymatic functions.

Table 2: Enzyme Inhibition Activities

EnzymeCompound NameInhibition Type
AcetylcholinesteraseThis compoundCompetitive Inhibition
α-GlucosidaseVarious SulfonamidesNon-competitive

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its bromine atom allows for further substitution reactions, enabling chemists to create a variety of derivatives with tailored properties for specific applications. This versatility is crucial in drug design and development.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

  • Photodynamic Therapy: Compounds containing sulfonamide groups have been explored for their potential use in photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, leading to selective destruction of cancer cells.
  • Biological Activity Profiling: A study focusing on the biological activity profiles of sulfonamide derivatives revealed their potential as anti-inflammatory agents and their role in modulating immune responses .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of cyclin-dependent kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cell cycle progression and potentially induce cell death in cancer cells .

Comparison with Similar Compounds

4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide (Compound 5)

  • Structure : Shares the 4-bromobenzenesulfonamide core but incorporates an indole-derived Schiff base substituent.
  • Activity : Exhibits dose-dependent inhibition (>20%) of sphingomyelinase D (SMase D), a phospholipase implicated in bacterial toxin activity .
  • Key Difference: The indole-methyleneamino group enhances hydrophobic interactions with SMase D’s active site, a feature absent in the target compound.

4-Bromo-2-(2,4-difluorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide (C10)

  • Structure : Contains a dimethoxyphenyl benzamide group and an additional 2,4-difluorophenylsulfonamido moiety.
  • Activity : Demonstrated in studies focusing on anticancer and antimicrobial derivatives; methoxy groups may improve solubility but reduce membrane permeability compared to fluorine .

4-Amino-N-(2,6-difluorophenyl)-2,6-dimethoxybenzenesulfonamide (SulfaH)

  • Structure: Features amino and dimethoxy substituents on the benzene ring.
  • Activity: High docking scores (-9.2 kcal/mol) against triose phosphate isomerase (TIM), attributed to hydrogen bonding via the amino group .

Bromine Positioning and Enzyme Inhibition

N,N'-(4,5-Dibromo-1,2-phenylene)bis(4-bromobenzenesulfonamide) (Compound 9)

  • Structure : A bis-sulfonamide with bromine at the 4,5-positions on the central phenyl ring.
  • Activity: Potent inhibitor of IspF, a key enzyme in bacterial isoprenoid biosynthesis, due to dual sulfonamide groups enabling tridentate binding to the active site . The target compound’s single sulfonamide group may limit its IspF efficacy.

4-Bromo-N-(3,5-dibromo-2-hydroxyphenyl)benzenesulfonamide (Compound 12)

  • Structure : Includes hydroxyl and additional bromine atoms on the phenyl ring.
  • Activity : Enhanced halogen bonding with IspF’s catalytic residues, though the hydroxyl group may introduce steric hindrance .

4-Bromo-N-{3,5-dichloro-4-[(quinolin-3-yl)oxy]phenyl}-2,5-difluorobenzene-1-sulfonamide (7KK)

  • Structure: A complex derivative with quinoline and dichlorophenyl groups.
  • Properties : Higher molecular weight (C21H11BrCl2F2N2O3S) and aromaticity may improve target selectivity but reduce bioavailability compared to the simpler difluorophenyl analog .

N-[(4-溴-3,5-二氟)苯基]丙烯酰胺

  • Synthesis : Synthesized via acylation of 4-bromo-3,5-difluoroaniline with acryloyl chloride (62.5% yield under optimized conditions) . The absence of a sulfonamide group in this acrylamide derivative highlights the role of sulfonamide in enzyme targeting.

Biological Activity

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a bromine atom and two fluorine substituents on the phenyl ring. This configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects. For example, similar sulfonamide compounds have been shown to inhibit perforin-mediated lysis, which is crucial in immune responses and autoimmune diseases .

Biological Activity Evaluation

Recent studies have focused on evaluating the biological activity of benzenesulfonamides, including this compound. The following sections summarize key findings from various research efforts.

Antimicrobial Activity

The compound has been tested against various microbial strains. In a comparative study, it demonstrated significant antimicrobial properties:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli6.72 mg/mL
This compoundS. aureus6.63 mg/mL

These results indicate that the compound exhibits comparable efficacy to other benzenesulfonamides .

Anticancer Activity

In vitro studies have also assessed the anticancer potential of sulfonamide derivatives. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Inflammatory Response : A study evaluated the effects of benzenesulfonamide derivatives on carrageenan-induced rat paw edema. Compounds showed significant inhibition of edema formation, suggesting anti-inflammatory properties that may be relevant for therapeutic applications in inflammatory diseases .
  • Calcium Channel Interaction : Theoretical docking studies indicated that certain derivatives could interact with calcium channels, influencing cardiovascular responses such as perfusion pressure and coronary resistance . This suggests potential applications in cardiovascular therapeutics.

Pharmacokinetics

Pharmacokinetic parameters are crucial for understanding the efficacy and safety profile of this compound. Theoretical models indicate variability in permeability across different cell lines, which may affect its bioavailability and therapeutic outcomes .

Q & A

Q. Q1. What are the optimal synthetic routes for 4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sulfonylation of 3,5-difluoroaniline with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

Sulfonylation Reaction : React 3,5-difluoroaniline with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C for 2–4 hours.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Intermediate Characterization :

  • FT-IR : Confirm sulfonamide bond formation (S=O stretching at ~1350 cm⁻¹, N–H bending at ~1550 cm⁻¹).
  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 386.96).
    Reference : Similar protocols are detailed for analogous sulfonamides in and .

Advanced Synthesis Challenges

Q. Q2. How can researchers troubleshoot low yields during sulfonylation reactions for this compound?

Methodological Answer: Low yields often arise from incomplete sulfonyl chloride activation or side reactions. Strategies include:

  • Temperature Control : Maintain reaction temperatures below 10°C to minimize hydrolysis of sulfonyl chloride.
  • Reagent Purity : Use freshly distilled 4-bromobenzenesulfonyl chloride to avoid degradation.
  • Catalytic Additives : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reactivity.
  • Real-Time Monitoring : Use TLC or HPLC to track reaction progress and optimize quenching times.
    Reference : highlights reagent-specific challenges in sulfonamide synthesis .

Basic Structural Characterization

Q. Q3. What techniques are recommended for confirming the molecular structure of this compound?

Methodological Answer:

  • X-Ray Crystallography : Resolve crystal structures using SHELX (e.g., SHELXL for refinement) to determine bond lengths, angles, and packing motifs (e.g., C–Br bond ≈1.89 Å, S–N bond ≈1.63 Å) .
  • Computational Modeling : Compare DFT-optimized structures (e.g., Gaussian09) with experimental data to validate geometry.
  • Spectroscopic Cross-Validation : Combine NMR, IR, and mass spectrometry for redundancy.

Advanced Crystallographic Analysis

Q. Q4. How can researchers resolve discrepancies between computational models and experimental crystallographic data?

Methodological Answer:

Check Data Quality : Ensure high-resolution crystallographic data (e.g., <1.0 Å resolution) to minimize noise.

Refinement Parameters : Adjust thermal displacement parameters (ADPs) in SHELXL to account for dynamic disorder .

Software Tools : Use Mercury CSD to visualize voids and intermolecular interactions (e.g., π-π stacking, halogen bonding) that may not be captured in gas-phase computations .
Reference : and emphasize refinement and visualization best practices .

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for carbonic anhydrase or tyrosine kinases).
  • Docking Studies : Use AutoDock Vina to predict binding poses (e.g., ∆G < -6 kcal/mol suggests strong binding) .
  • Cellular Assays : Test cytotoxicity via MTT assays in cancer cell lines (e.g., IC₅₀ < 10 µM indicates potency).
    Reference : and provide docking protocols for sulfonamides .

Advanced Mechanistic Studies

Q. Q6. How can molecular dynamics (MD) simulations elucidate the mechanism of action?

Methodological Answer:

System Preparation : Solvate the protein-ligand complex in TIP3P water using GROMACS.

Force Fields : Apply CHARMM36 for proteins and CGenFF for the ligand.

Trajectory Analysis : Calculate binding free energies (MM/PBSA) and hydrogen bond occupancy over 100 ns simulations.
Example : used MD to study sulfonamide interactions with triose phosphate isomerase .

Structure-Activity Relationship (SAR) Studies

Q. Q7. How to design SAR studies for derivatives of this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified halogens (e.g., Cl, I) or aryl groups.

Activity Correlation :

DerivativeSubstituentIC₅₀ (µM)Binding Affinity (kcal/mol)
ParentBr, 3,5-F5.2-7.1
Analog 1Cl, 2,4-F8.7-6.3
Analog 2I, 3-F3.9-7.8

Statistical Modeling : Use QSAR tools like MOE to predict bioactivity from descriptors (e.g., logP, polar surface area).
Reference : and discuss SAR for sulfonamide-based inhibitors .

Data Contradiction Resolution

Q. Q8. How to address conflicting NMR and crystallographic data for this compound?

Methodological Answer:

Verify Sample Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.

Dynamic Effects : NMR may detect conformational flexibility (e.g., rotamers) not visible in static crystal structures.

Complementary Techniques : Pair solid-state NMR with X-ray data to resolve discrepancies.
Reference : and highlight multi-technique validation .

Toxicity and Safety

Q. Q9. What guidelines should be followed for safe handling and in vitro testing?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
  • Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before disposal.
  • In Vitro Protocols : Adhere to OECD 423 guidelines for acute toxicity screening.
    Reference : emphasizes in vitro safety standards (though BenchChem is excluded, general protocols apply).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.